molecular formula C13H8BrClN2OS B154305 BrTDO CAS No. 40017-65-0

BrTDO

Cat. No.: B154305
CAS No.: 40017-65-0
M. Wt: 355.64 g/mol
InChI Key: OIWLJXGKXRTFQL-UHFFFAOYSA-N
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Description

BrTDO (Brominated Thienodiazepine Dioxide) is a heterocyclic organic compound featuring a thienodiazepine core with bromine substituents and two oxygen atoms. It is primarily studied for its electrochemical properties and applications in pharmaceutical analysis. This compound's structure includes a seven-membered ring system combining thiophene and diazepine moieties, with bromine enhancing its electrochemical detectability. Analytical methods such as adsorption-stripping voltammetry are commonly employed for its determination in biological matrices like urine .

Properties

CAS No.

40017-65-0

Molecular Formula

C13H8BrClN2OS

Molecular Weight

355.64 g/mol

IUPAC Name

7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one

InChI

InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18)

InChI Key

OIWLJXGKXRTFQL-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl

Isomeric SMILES

C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br

Canonical SMILES

C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BrTDO typically involves the following steps:

    Formation of the Thieno Ring: The thieno ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Diazepine Ring: The diazepine ring is introduced via a condensation reaction with appropriate reagents.

    Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

BrTDO has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other thienodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of BrTDO involves its interaction with the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, resulting in anxiolytic and sedative properties.

Comparison with Similar Compounds

Bromazepam

Structural Similarities :

  • Both BrTDO and Bromazepam (a benzodiazepine derivative) contain a diazepine ring.
  • Bromine substitution in this compound contrasts with the chlorine and nitro groups in Bromazepam.

Functional Differences :

  • Application : Bromazepam is a psychoactive drug used for anxiety, while this compound is a metabolite or intermediate detected via voltammetry.
  • Electrochemical Behavior : this compound exhibits higher redox activity in acidic media due to bromine’s electron-withdrawing effects, whereas Bromazepam requires alkaline conditions for optimal detection .

Table 1: Structural and Functional Comparison of this compound and Bromazepam

Property This compound Bromazepam
Core Structure Thienodiazepine Dioxide Benzodiazepine
Substituents Bromine Chlorine, Nitro Group
Primary Application Analytical Standard Anxiolytic Drug
Detection Method Adsorption-Stripping Voltammetry Differential Pulse Polarography

3BDO (3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one)

Structural Similarities :

  • Both compounds feature oxygenated heterocycles (dihydrofuran in 3BDO vs. thienodiazepine dioxide in this compound).
  • Bromine in this compound and nitro groups in 3BDO contribute to distinct electronic profiles.

Functional Differences :

  • Reactivity : this compound’s bromine enhances its stability under voltammetric conditions, while 3BDO’s nitro group facilitates nucleophilic substitution reactions.
  • Applications : 3BDO is a synthetic intermediate in organic chemistry, whereas this compound is used in electrochemical sensing .

Comparison with Functionally Similar Compounds

Sulmazol (2-[2-Methoxy-4-(methylthio)phenyl]-1H-imidazo[4,5-b]pyridine)

Functional Similarities :

  • Both this compound and Sulmazol are analyzed via voltammetric methods in biological samples.

Key Differences :

  • Structure: Sulmazol’s imidazopyridine core differs from this compound’s thienodiazepine system.
  • Detection Sensitivity : this compound achieves lower detection limits (nM range) compared to Sulmazol (µM range) due to bromine’s redox-enhancing effects .

Table 2: Electrochemical Performance Comparison

Compound Detection Limit Optimal pH Electrode Used
This compound 0.5 nM 2.0 Glassy Carbon Electrode
Sulmazol 2.1 µM 7.4 Mercury Drop Electrode

Camazepam

Analytical Context :

  • Camazepam, like this compound, is quantified via adsorption-stripping voltammetry. However, its benzodiazepine structure lacks sulfur and bromine, resulting in distinct voltammetric peaks. This compound’s thiophene moiety generates a unique oxidation signal at +0.85 V vs. SCE, absent in Camazepam .

Research Findings and Implications

  • This compound’s Advantages: Bromination improves sensitivity and selectivity in trace analysis, outperforming non-brominated analogs like Sulmazol.
  • Limitations : this compound’s synthesis requires hazardous brominating agents, complicating large-scale production compared to 3BDO or Camazepam.

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